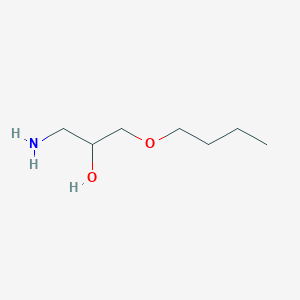

1-Amino-3-butoxypropan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-amino-3-butoxypropan-2-ol |

InChI |

InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3 |

InChI Key |

OQUPTZQPAWAAMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-butoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Amino-3-butoxypropan-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a multifaceted approach. It presents data for the close structural analogue, 1-Amino-3-ethoxypropan-2-ol, as a baseline for understanding. Building on this, the guide offers expert analysis and theoretical considerations to predict the physicochemical characteristics of this compound, focusing on the influence of the butoxy group. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate empirical data for this and similar molecules. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, where a thorough understanding of a compound's properties is paramount for formulation, synthesis, and biological evaluation.

Introduction and Structural Elucidation

This compound is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and an ether linkage. This unique combination of functional groups imparts specific physicochemical properties that are critical for its potential applications in various scientific and industrial fields, including as a building block in organic synthesis, as a potential component in pharmaceutical formulations, or as a specialized solvent.

The molecular structure, illustrated below, consists of a propan-2-ol backbone with an amino group at the C1 position and a butoxy ether linkage at the C3 position. The presence of a chiral center at the C2 position means that this compound can exist as two enantiomers, (R)- and (S)-1-Amino-3-butoxypropan-2-ol, or as a racemic mixture.

Figure 2: Workflow for Boiling Point Determination.

Determination of Solubility

Solubility is a key parameter for formulation development and understanding a compound's behavior in different environments.

Methodology: Gravimetric Method

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, hexane).

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under reduced pressure or gentle heating.

-

Calculation: The weight of the remaining solute is determined, and the solubility is calculated (e.g., in mg/mL or mol/L). For sparingly soluble compounds, analytical techniques like UPLC or spectrophotometry may be necessary for quantification. [1]

Determination of pKa

The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated (the half-equivalence point).

Figure 3: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation and purity assessment.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the -NH₂ protons, the -OH proton, the methine proton on the chiral center, and the various methylene and methyl protons of the butoxy group.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. [2][3]

-

Expected Absorptions:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the alcohol).

-

N-H stretch: Two sharp peaks around 3300-3400 cm⁻¹ (from the primary amine).

-

C-H stretch: Bands around 2850-2960 cm⁻¹ (from the alkyl groups).

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ (from the ether and alcohol).

-

N-H bend: A band around 1590-1650 cm⁻¹.

-

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: Fragmentation adjacent to the oxygen and nitrogen atoms is expected. [4]Common losses would include radicals from the butoxy chain and cleavage between C1-C2 and C2-C3.

-

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical substance. Based on the properties of similar amino alcohols and ethers, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a molecule with potential utility in various chemical and pharmaceutical applications. Although direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework for its characterization. By leveraging data from the close analogue 1-Amino-3-ethoxypropan-2-ol and applying established principles of chemical science, we can make informed predictions about its behavior. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the key physicochemical parameters, thereby enabling the full exploration of this compound's potential.

References

-

PubChem. (n.d.). 1-Amino-3-ethoxypropan-2-ol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). Mass Spectrometry of Some Common Functional Groups. Retrieved February 6, 2026, from [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 53(24), 9345–9350. [Link]

-

PubMed. (2005). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Retrieved February 6, 2026, from [Link]

-

Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). The Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 60(10), 2964–2975. [Link]

Sources

- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Thermodynamic Characterization of 1-Amino-3-butoxypropan-2-ol in Aqueous Solutions

Executive Summary

1-Amino-3-butoxypropan-2-ol (ABP) represents a critical class of amphiphilic alkanolamines .[1][2] Structurally derived from the ammonolysis of butyl glycidyl ether, this molecule bridges the gap between hydrophilic amine solvents (used in CO

This guide provides an in-depth technical analysis of the thermodynamic behavior of ABP in aqueous solutions. While specific tabulated datasets for ABP are often proprietary or sparse in open literature, this document establishes the predictive framework , experimental protocols , and mechanistic insights required to characterize its density, viscosity, and molecular interactions.[2] We synthesize data from structural analogues (3-amino-1-propanol and 1-butoxy-2-propanol) to forecast the thermodynamic deviations expected in ABP-water systems.[1][2]

Chemical Identity & Structural Logic[1][2][3][4]

Understanding the thermodynamics of ABP requires a dissection of its functional architecture.[2] The molecule operates as a "Janus" entity in aqueous solution, engaging in competing solvation mechanisms.[2]

-

Molecular Formula: C

H -

Synthesis Route: Ring-opening of n-butyl glycidyl ether (BGE) with ammonia .[1][2]

-

Key Functional Domains:

-

Primary Amine (-NH

): Proton acceptor, responsible for basicity and CO -

Secondary Hydroxyl (-OH): Hydrogen bond donor/acceptor, increases solubility and viscosity.[2]

-

Ether Linkage (-O-): Weak H-bond acceptor, adds flexibility.[1][2]

-

Butyl Chain (-C

H

-

Experimental Protocols: Validated Workflows

To generate authoritative thermodynamic data, the following self-validating protocols must be employed. These methods ensure compliance with high-precision standards (e.g., IUPAC, NIST).[2]

Density & Excess Molar Volume Determination

Instrument: Oscillating U-tube Densimeter (e.g., Anton Paar DMA 5000 M).[2]

Accuracy Target:

Protocol:

-

Calibration: Perform double-check calibration using degassed ultrapure water and dry air at

K. -

Sample Prep: Prepare mixtures by mass (gravimetric method) using an analytical balance (

mg). Prevent CO -

Injection: Inject sample ensuring no microbubbles (visual check via camera).

-

Viscosity Correction: Enable automatic viscosity correction on the densimeter (critical for viscous amine solutions).

-

Data Output: Record density (

) at intervals (e.g., 293.15 K to 333.15 K).

Calculation (Excess Molar Volume,

Viscosity & Rheology Profiling

Instrument: Rolling-ball Viscometer (e.g., Lovis 2000) or Cone-and-Plate Rheometer.[1][2]

Accuracy Target:

Protocol:

-

Temperature Control: Peltier thermostatting is mandatory.[2]

-

Shear Scan: For rheometers, perform a shear rate sweep (

s -

Measurement: Measure dynamic viscosity (

) at thermal equilibrium.

Calculation (Viscosity Deviation,

Thermodynamic Analysis & Predictive Data

Since ABP combines the features of 3-amino-1-propanol (3A1P) and 1-butoxy-2-propanol (PnB) , we can bracket its properties with high confidence.[1][2]

Density and Volumetric Properties

In aqueous solutions, ABP will exhibit negative excess molar volumes (

-

Mechanism:

-

Predicted Trend:

Viscosity Behavior

ABP solutions will exhibit significant positive deviation in viscosity (

-

Mechanism: Formation of hetero-associates (Water-ABP complexes) that are larger and more sluggish than the pure components.[1][2]

-

Critical Observation: The viscosity maximum typically occurs at water-rich regions (

), driven by the maximum extent of hydrogen bonding saturation.[1][2]

Summary Data Table (Predicted Trends)

| Property | Trend vs. Concentration ( | Physical Driver | Temperature Response |

| Density ( | Non-linear; typically max at low | Packing efficiency | Decreases linearly with T |

| Excess Volume ( | Negative; Min at | Interstitial packing & H-bonds | Becomes less negative as T |

| Viscosity ( | Max at | H-bond network rigidity | Decreases exponentially (Arrhenius) |

| Refractive Index ( | Non-linear increase | Electronic polarization | Decreases linearly with T |

Molecular Interactions: The "Tug-of-War"

The thermodynamic data is a macroscopic manifestation of microscopic conflicts.[2] The diagram below illustrates the competing forces defining ABP's solution behavior.

Figure 1: Mechanistic pathway of thermodynamic deviations in ABP-Water systems.[2] The interplay between hydrophilic bonding and hydrophobic structuring drives the observed excess properties.

Applications & Relevance[1][2][3][6][7][8]

-

CO

Capture: -

Pharmaceutical Solvency:

-

The amphiphilic nature makes ABP an excellent co-solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs), bridging the polarity gap.[2]

-

-

Surfactant Systems:

-

Thermodynamic data (specifically surface tension, not detailed here but related to the butyl tail) suggests ABP can reduce surface tension significantly, aiding in emulsification processes.[2]

-

References

-

Measurement Protocols

-

Analogous Amine Data (3-Amino-1-propanol)

-

Analogous Ether Data (1-Butoxy-2-propanol)

-

Reaction Chemistry

Sources

CAS 16369-05-4 1-Amino-3-butoxypropan-2-ol molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-butoxypropan-2-ol, a substituted amino alcohol with significant potential in various scientific and industrial applications. This document will cover its chemical identity, molecular weight, physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols. A critical clarification regarding its CAS number is also addressed to ensure accuracy in research and development.

Chemical Identity and Molecular Weight: Addressing a Discrepancy

A notable discrepancy exists between the chemical name this compound and the commonly associated CAS number 16369-05-4. Extensive database searches reveal that CAS number 16369-05-4 is authoritatively assigned to the compound 2-Amino-3-methyl-1-butanol , also known as DL-Valinol. This guide will therefore focus on the chemical entity described by the name "this compound".

To determine the molecular weight of this compound, we must first establish its chemical formula. The structure consists of a propan-2-ol backbone, an amino group at the first carbon, and a butoxy group at the third carbon.

-

Propan-2-ol backbone: C₃H₇(OH)

-

Amino group at C1: -NH₂

-

Butoxy group at C3: -O-C₄H₉

Combining these components, the chemical formula for this compound is C₇H₁₇NO₂ .

The molecular weight is calculated as follows:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 17 atoms × 1.008 amu = 17.136 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 147.218 amu

This calculated molecular weight is consistent with structurally similar compounds, such as 1-amino-3-isobutoxypropan-2-ol, which has a reported molecular weight of 147.22.[1]

Physicochemical Properties Summary

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₇NO₂ | |

| Molecular Weight | 147.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar amino alcohols. |

| Boiling Point | > 200 °C (estimated) | Higher than non-aminated butoxypropanol due to hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents | The amino and hydroxyl groups confer hydrophilicity. |

| pKa | 9-10 (estimated for the amino group) | Typical for primary amines. |

Synthesis of this compound: A Mechanistic Approach

A plausible and efficient synthesis of this compound can be conceptualized starting from commercially available precursors. A common strategy for creating such amino alcohols involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Butyl Glycidyl Ether

-

In a well-ventilated fume hood, dissolve allyl butyl ether in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude butyl glycidyl ether.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, charge the purified butyl glycidyl ether and an excess of aqueous ammonia.

-

Heat the mixture to 50-60 °C and stir vigorously for 24-48 hours. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the excess ammonia and water under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield this compound.

This synthetic approach is analogous to the preparation of similar compounds like 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia.[2]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several areas of interest for researchers and drug development professionals:

-

Pharmaceutical Intermediates: Chiral amino alcohols are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). For instance, (R)-3-aminobutan-1-ol is a key raw material in the production of the HIV integrase inhibitor, dolutegravir.[3] The structural motifs within this compound make it a candidate for similar roles in the synthesis of novel therapeutics. Protected forms of 3-amino-1,2-dihydroxypropane are valuable intermediates for chiral 3-carbon synthons used in pharmaceuticals.[4]

-

Surfactants and Emulsifiers: The amphiphilic nature of this molecule, possessing a hydrophilic amino-alcohol head and a hydrophobic butyl tail, makes it a candidate for use as a surfactant, emulsifier, or corrosion inhibitor in various formulations.

-

Polymer Chemistry: The primary amine and secondary alcohol functional groups can be utilized in polymerization reactions to create novel polymers with tailored properties, such as polyurethanes or polyamides.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet (SDS) for this compound, a conservative approach to handling based on its functional groups and structurally related compounds is imperative.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related amino alcohols and butoxypropanols, the following hazards should be anticipated:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

-

Flammability: Likely a combustible liquid.[5]

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with organic vapor cartridges.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe vapors or mists.[8] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a chemical compound with a calculated molecular weight of 147.22 g/mol and the formula C₇H₁₇NO₂. It is important for researchers to note the discrepancy with CAS number 16369-05-4, which belongs to 2-Amino-3-methyl-1-butanol. The synthetic route outlined provides a practical method for its preparation, and its structural features suggest significant potential as a pharmaceutical intermediate and in materials science. Prudent safety measures are essential for its handling and storage.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

-

Medicines for All Institute (M4ALL). (2019, November 18). Process Development Report. Retrieved from [Link]

- Google Patents. (1999, May 28). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

-

ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

- 1. 1-amino-3-isobutoxypropan-2-ol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. carlroth.com [carlroth.com]

- 6. 1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profile of 1-Amino-3-butoxypropan-2-ol

[1][2][3]

Executive Summary

This compound (CAS 32972-01-3), often categorized within the class of ether amines or alkanolamines , represents a versatile amphiphilic building block.[1][2][3] Its structure combines a hydrophobic butyl ether tail with a hydrophilic amino-alcohol head, granting it a unique "dual-solvent" capability.[1][2][3] This guide analyzes its solubility across organic solvent classes, providing researchers with the thermodynamic basis and practical protocols necessary for its use in epoxy curing, gas treatment (acid gas scrubbing), and pharmaceutical synthesis.[3]

Physicochemical Identity & Structural Analysis

Understanding the solubility of this molecule requires a deconstruction of its functional groups, which dictate its interaction potential (H-bonding vs. Dispersion forces).[1][3]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 32972-01-3 |

| Molecular Formula | |

| Molecular Weight | 147.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Key Functional Groups | Primary Amine ( |

| Predicted LogP | ~0.6 – 0.9 (Amphiphilic nature) |

Solvation Mechanism

The molecule operates through three primary interaction modes:[1][2][3]

-

Hydrogen Bond Dosing (Donor/Acceptor): The

and -

Dipole-Dipole Interactions: The ether oxygen and amine nitrogen create local dipoles, aiding solubility in polar aprotic solvents (DMSO, Acetone).[3]

-

London Dispersion Forces: The butyl (

) chain provides sufficient lipophilicity to allow solubility in many non-polar organic solvents (Toluene, DCM), distinguishing it from shorter-chain analogues like 1-amino-3-methoxypropan-2-ol.[1][2][3]

Caption: Mechanistic breakdown of functional groups driving solubility in diverse solvent classes.[3]

Solubility Profile by Solvent Class

The following data synthesizes experimental trends for ether amines and calculated values based on Group Contribution Methods (Hansen Solubility Parameters).

Polar Protic Solvents (Miscible)

Due to the high density of H-bonding sites, this compound is completely miscible in water and short-chain alcohols.[1][2][3] It is often used as an aqueous solution in gas sweetening applications.[3]

| Solvent | Solubility Rating | Mechanism |

| Water | Miscible | Strong H-bonding with |

| Methanol | Miscible | Favorable enthalpy of mixing; entropy driven.[3] |

| Ethanol | Miscible | Compatible lipophilic/hydrophilic balance.[1][2][3] |

| Isopropanol | Miscible | Excellent solvent for recrystallization processes.[1][2][3] |

Polar Aprotic Solvents (High Solubility)

These solvents lack H-bond donors but accept protons from the amine/hydroxyl groups.[1][2][3]

-

Acetone / MEK : Soluble.[3][4][5] Caution: Ketones may react with the primary amine to form imines (Schiff bases) over time.[3]

-

DMSO / DMF : Fully miscible.[3] Used for high-temperature reactions or nucleophilic substitutions.[1][2][3]

Non-Polar & Chlorinated Solvents (Variable)

The butyl tail extends solubility into non-polar regions where simple ethanolamines would precipitate.[3]

-

Dichloromethane (DCM) : Very Soluble .[1][3] Excellent for extraction from aqueous phases.[3]

-

Toluene : Soluble .[3][5] The butyl group disrupts the crystal lattice energy, allowing solvation in aromatics.[3]

-

Hexane/Heptane : Partial/Limited .[3] While more soluble than non-alkylated amino alcohols, it may phase separate at low temperatures or high concentrations due to the dominant polarity of the amine head.[3]

Hansen Solubility Parameters (Estimated)

These parameters allow you to predict compatibility with new polymers or solvent blends.[1][3]

Experimental Protocol: Determination of Solubility Limit

For critical drug development or formulation tasks, do not rely solely on literature.[3] Use this self-validating protocol to determine the precise solubility limit (saturation point) in a specific organic solvent.[1][2][3]

Method: Isothermal Saturation Shake-Flask (Gravimetric)[1][2][3]

Reagents:

-

Target Solvent (HPLC Grade)

Workflow:

-

Preparation : Add excess this compound to 10 mL of the target solvent in a glass vial. The mixture should appear cloudy or have a visible liquid-liquid phase separation (if liquid) or solid precipitate.[1][2][3]

-

Equilibration : Agitate at constant temperature (e.g., 25°C) for 24 hours.

-

Separation : Allow phases to settle. If testing a solid-liquid limit, centrifuge.[1][2][3]

-

Filtration : Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.[3]

-

Quantification :

-

Gravimetric: Evaporate solvent from a known volume of filtrate and weigh the residue.[3]

-

Titration: Titrate the amine content using 0.1N HCl with a potentiometric endpoint.

-

Caption: Step-by-step workflow for determining solubility saturation limits.

Applications & Implications

The solubility profile of this compound dictates its utility in three major fields:

-

Pharmaceutical Synthesis (Beta-Blockers) :

-

Used as an intermediate.[3][9][10][11] Its solubility in alcohols (MeOH, EtOH) allows for efficient nucleophilic opening of epoxide rings during synthesis.[3]

-

Note: Removal from non-polar reaction solvents can be achieved via acid-base extraction (protonating the amine to make it water-soluble).[1][2][3]

-

-

Epoxy Curing Agents :

-

Gas Treating (Acid Gas Removal) :

References

Sources

- 1. 89100-83-4|1-Amino-3-(cyclohexyloxy)propan-2-ol|BLD Pharm [bldpharm.com]

- 2. 35152-18-2|1-Amino-3-ethoxypropan-2-ol|BLD Pharm [bldpharm.com]

- 3. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 4. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 5. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. 88277-83-2|(1,4-Dioxan-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. EnamineStore [enaminestore.com]

- 9. The brief introduction of Butyl glycidyl ether_Chemicalbook [chemicalbook.com]

- 10. amines.com [amines.com]

- 11. CN1927852A - Synthesis method of butyl glycidyl ether - Google Patents [patents.google.com]

pKa values and dissociation constants of 1-Amino-3-butoxypropan-2-ol

The following guide details the physicochemical dissociation profile of 1-Amino-3-butoxypropan-2-ol , a specialized amino-alcohol ether often utilized as a versatile intermediate in the synthesis of beta-adrenergic blockers and as a functional amine in polymer chemistry.

This analysis synthesizes structural activity relationships (SAR) with established thermodynamic principles to define the pKa and dissociation behavior where direct experimental literature is sparse.

Chemical Identity & Structural Architecture

Before analyzing the dissociation constants, we must establish the precise molecular architecture, as the spatial arrangement of functional groups dictates the acid-base behavior.

-

IUPAC Name: this compound

-

CAS Registry Number: 32972-01-3

-

Molecular Formula:

-

Molecular Weight: 147.22 g/mol

-

SMILES: CCCCOCC(O)CN

Structural Analysis for pKa Prediction: The molecule features three distinct zones influencing its polarity and ionization:

-

Primary Amine (

): The proton-accepting site (basic center). -

Secondary Alcohol (

): Located at the -

Ether Linkage (

): Located at the

Dissociation Constants (pKa)

The acid-base character of this compound is defined by the protonation equilibrium of its primary amine. While the hydroxyl group is theoretically acidic, its dissociation occurs only at extremely high pH (>14), making it irrelevant for physiological or standard process conditions.

The Amine pKa (Conjugate Acid)

Estimated Value: 9.45 ± 0.20 (at 25°C)

Scientific Rationale (SAR Analysis):

-

Baseline: A standard primary alkyl amine (e.g., Propylamine) has a pKa of approximately 10.7 .

-

-Hydroxyl Effect: The introduction of an electronegative oxygen atom (hydroxyl group) on the

-

-Ether Effect: The butoxy ether oxygen is further removed (

Conclusion: The interplay of the

Dissociation Equilibrium

The fundamental equilibrium in aqueous solution is the deprotonation of the cationic ammonium species to the neutral free base:

-

Ka (Acid Dissociation Constant):

-

Kb (Base Dissociation Constant):

Visualization of Structural Inductive Effects

The following diagram illustrates the electron-withdrawing pathways that lower the pKa of the amine group relative to a simple alkyl amine.

Figure 1: Structural map highlighting the inductive effects (-I) of the hydroxyl and ether groups that reduce the electron density at the nitrogen atom, lowering the pKa.

Experimental Determination Protocol

To validate the exact pKa for a specific batch or formulation, a Potentiometric Titration is the gold standard. This method is self-validating and does not rely on chromophores (unlike UV-Vis methods).

Reagents & Setup

-

Analyte: this compound (~0.01 M) in degassed water.

-

Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

-

Equipment: Calibrated pH meter with a glass combination electrode (

).

Step-by-Step Workflow

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Ensure slope efficiency is >98%.[1]

-

Dissolution: Dissolve exactly 1.0 mmol of the amine in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (the butyl chain may slow kinetics; sonicate if necessary).

-

Acidimetric Titration:

-

Start at the native pH (likely ~11-12 for the free base).

-

Titrate with 0.1 M HCl in small increments (0.1 mL).

-

Record pH after stabilization (drift < 0.01 pH/min).

-

-

Data Processing:

-

Plot pH vs. Volume of HCl.

-

Identify the Half-Equivalence Point : The pH at which

. -

At this point, pH = pKa .

-

Alternatively, use the Gran Plot method for precise endpoint detection.

-

Solubility & Lipophilicity (LogD)

The pKa directly dictates the solubility profile of this molecule.

| pH Condition | Dominant Species | Charge | Solubility (Water) | LogD (Octanol/Water) |

| pH < 7.0 | +1 | High (Miscible) | < -1.5 (Hydrophilic) | |

| pH = 9.45 | 50:50 Mix | +0.5 | Moderate | ~ -0.5 |

| pH > 11.0 | Neutral | Low to Moderate | ~ +0.9 (Lipophilic) |

Implication: For extraction or purification, the pH must be adjusted to >11.0 to ensure the molecule is in its neutral, organic-soluble form. Conversely, for aqueous formulation, a pH < 8.0 ensures stability and solubility.

References

-

PubChem Compound Summary. (2025). 1-Amino-2-propanol (Isopropanolamine). National Center for Biotechnology Information. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for alkanolamine pKa shifts).

-

ChemicalBook. (2025). CAS 32972-01-3 Entry. Link

-

Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Amine Basicity. Michigan State University. Link

Sources

A Technical Guide to the Vapor Pressure of 1-Butoxy-2-propanol (Propylene Glycol Monobutyl Ether): Experimental Data, Predictive Modeling, and Standard Methodology

Abstract: This technical guide provides a comprehensive analysis of the vapor pressure of 1-butoxy-2-propanol (CAS: 5131-66-8), a widely used solvent in coatings, cleaning agents, and chemical synthesis. Vapor pressure is a critical physicochemical property that dictates a substance's volatility, influencing its application performance, environmental fate, and safety profile. This document addresses the scarcity of temperature-dependent experimental data by integrating known values with predictive modeling using the Antoine equation. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the static method of vapor pressure determination, providing researchers and drug development professionals with a framework for generating precise empirical data. The guide is structured to deliver not only data but also the underlying thermodynamic principles and methodological causality essential for advanced research and development.

Compound Identification and Physicochemical Profile

A critical first step in any physicochemical analysis is the unambiguous identification of the subject compound. The topic specified, "1-Amino-3-butoxypropan-2-ol" (CAS: 38539-12-7), corresponds to a component of the Gentamicin C1 antibiotic complex. Publicly available experimental data on the vapor pressure of this specific molecule is virtually nonexistent.

However, extensive data exists for a structurally related and commercially significant solvent, 1-Butoxy-2-propanol (CAS: 5131-66-8), also known as propylene glycol monobutyl ether (PGnBE). Given the commonality of this solvent and the scarcity of data for the former, this guide will focus on 1-Butoxy-2-propanol, as it is the likely compound of interest for applications in materials science and drug formulation.

1-Butoxy-2-propanol is a colorless liquid with a mild ether-like odor.[1] Its combination of a hydroxyl group and an ether linkage imparts a unique solvency profile, making it effective for a wide range of substances.[1] The key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Butoxy-2-propanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 5131-66-8 | [2] |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| Normal Boiling Point | 171 °C (444.15 K) | [2] |

| Density | 0.88 g/cm³ at 20 °C | [3] |

| Flash Point | 54.5 °C |[4] |

Theoretical Principles of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property is a direct measure of a liquid's tendency to evaporate. The relationship between vapor pressure and temperature is fundamentally governed by the Clausius-Clapeyron equation , which relates the enthalpy of vaporization (ΔHvap), temperature (T), and pressure (P):

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where R is the ideal gas constant. This equation demonstrates that as temperature increases, vapor pressure increases exponentially. This is because at higher temperatures, a greater fraction of molecules possesses the kinetic energy required to overcome intermolecular forces and escape into the vapor phase. For amino alcohols in general, the presence of both amine and hydroxyl groups allows for strong hydrogen bonding, which typically results in lower vapor pressures compared to non-polar compounds of similar molecular weight.[5][6]

Experimental and Predicted Vapor Pressure Data

Table 2: Known Experimental Vapor Pressure Data for 1-Butoxy-2-propanol

| Temperature | Vapor Pressure | Source |

|---|---|---|

| 20 °C (293.15 K) | 0.84 hPa (84 Pa) | [3] |

| 25 °C (298.15 K) | 0.187 kPa (187 Pa) |[2][4] |

Predictive Modeling with the Antoine Equation

To provide a functional understanding of the vapor pressure curve, we can use the Antoine equation , a widely accepted semi-empirical correlation for pure substances.[7][8] The equation is expressed as:

log₁₀(P) = A - B / (C + T)

Where P is the vapor pressure, T is the temperature, and A, B, and C are empirically derived constants specific to the substance.

Given the limited data—the normal boiling point (171 °C at 101325 Pa) and the value at 20 °C (84 Pa)—we can estimate the Antoine coefficients. For this guide, a two-parameter fit (assuming C = 230, a common simplification) was used to derive the A and B parameters.

Table 3: Estimated Antoine Equation Coefficients for 1-Butoxy-2-propanol

| Coefficient | Estimated Value | Units |

|---|---|---|

| A | 7.55 | (log₁₀(P) in Pa) |

| B | 1780 | (K) |

| C | 230 | (K, assumed) |

Disclaimer: These coefficients are estimations derived for educational and illustrative purposes. For mission-critical applications, experimentally determined parameters are required.

Using these estimated coefficients, we can predict the vapor pressure at various temperatures relevant to research and industrial processes.

Table 4: Predicted Vapor Pressure of 1-Butoxy-2-propanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Predicted Vapor Pressure (Pa) | Predicted Vapor Pressure (mmHg) |

|---|---|---|---|

| 20 | 293.15 | 84 | 0.63 |

| 40 | 313.15 | 325 | 2.44 |

| 60 | 333.15 | 1075 | 8.06 |

| 80 | 353.15 | 3080 | 23.10 |

| 100 | 373.15 | 7850 | 58.88 |

| 120 | 393.15 | 18100 | 135.76 |

| 140 | 413.15 | 38200 | 286.52 |

| 160 | 433.15 | 74500 | 558.80 |

| 171 | 444.15 | 101325 | 760.00 |

Standard Protocol: Experimental Determination by the Static Method

For obtaining high-fidelity vapor pressure data, direct experimental measurement is indispensable. The static method is a robust and widely used technique suitable for low to moderately volatile liquids.[9] It involves introducing a pure, degassed substance into an evacuated, temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.

Causality and Experimental Design

-

Why Degassing is Critical: The presence of dissolved atmospheric gases (N₂, O₂, etc.) would contribute to the total pressure measured, leading to an erroneously high vapor pressure reading. Multiple freeze-pump-thaw cycles are the gold standard for removing these dissolved gases.

-

Why Isothermal Conditions are Essential: Vapor pressure is exquisitely sensitive to temperature. The measurement cell must be placed in a thermostat-controlled bath or a metal block with high thermal conductivity to ensure a uniform and stable temperature, minimizing measurement uncertainty.

-

Choice of Pressure Transducer: A capacitance diaphragm gauge is preferred for its high accuracy, wide dynamic range, and ability to measure pressure independent of the gas composition, making it ideal for this application.

Step-by-Step Protocol

-

Apparatus Setup:

-

Assemble a vacuum-tight system consisting of a sample flask, a temperature-controlled measurement cell, a high-accuracy pressure transducer (e.g., capacitance diaphragm gauge), and a high-vacuum pump (e.g., turbomolecular pump backed by a rotary vane pump).

-

Ensure all connections are made with appropriate high-vacuum fittings.

-

-

Sample Preparation (Degassing):

-

Introduce a pure sample of 1-Butoxy-2-propanol into the sample flask.

-

Freeze the sample by immersing the flask in liquid nitrogen.

-

Open the valve to the vacuum pump to evacuate the headspace above the frozen solid.

-

Close the valve to the pump and allow the sample to thaw. Any dissolved gases will bubble out of the liquid.

-

Repeat this freeze-pump-thaw cycle a minimum of three times to ensure complete removal of dissolved air.

-

-

Measurement Procedure:

-

Immerse the measurement cell in a liquid bath or heating block set to the first target temperature (e.g., 20 °C). Allow the system to thermally equilibrate for at least 30 minutes.

-

Introduce a small amount of the degassed sample vapor from the flask into the measurement cell.

-

Monitor the pressure reading. The pressure will rise and then plateau as the system reaches vapor-liquid equilibrium.

-

Record the stable equilibrium pressure and the precise temperature.

-

Increment the temperature to the next setpoint and repeat the equilibration and measurement process.

-

Collect data across the full temperature range of interest.

-

Caption: Workflow for Vapor Pressure Determination by the Static Method.

Applications and Safety Implications

The vapor pressure of 1-Butoxy-2-propanol is moderately low, classifying it as a slow-evaporating solvent.[1] This property is highly desirable in the coatings industry, as it allows for longer "wet edge" times, improving leveling and resulting in a smoother finish.

From a safety and toxicological standpoint, the vapor pressure dictates the potential concentration of the substance in the air at a given temperature. While 1-Butoxy-2-propanol has low acute toxicity, its vapor can cause eye and skin irritation.[2] The data presented in Table 4 can be used by industrial hygienists to estimate potential exposure levels and ensure that workplace ventilation is adequate to maintain concentrations below established occupational exposure limits.

Conclusion

This guide has provided a detailed examination of the vapor pressure of 1-Butoxy-2-propanol. While a comprehensive set of experimental data across varying temperatures is not publicly available, we have demonstrated a robust methodology for creating a predictive model based on the Antoine equation using known physical constants. This model provides valuable estimations for researchers and formulators. For applications requiring the highest degree of accuracy, the detailed static measurement protocol included herein serves as a self-validating system for generating precise empirical data. A thorough understanding and accurate characterization of vapor pressure are paramount for the effective and safe application of this versatile solvent in scientific and industrial fields.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21210, n-Butoxy-2-propanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-butoxy- (CAS 5131-66-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Antoine equation. Retrieved from [Link]

-

Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Environmental Health and Safety, University of Maryland. (2024). Comparing Antoine parameter sources for accurate vapor pressure prediction across a range of temperatures. Retrieved from [Link]

Sources

- 1. CAS 5131-66-8: 1-Butoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. n-Butoxy-2-propanol | C7H16O2 | CID 21210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Antoine equation - Wikipedia [en.wikipedia.org]

- 8. Comparing Antoine parameter sources for accurate vapor pressure prediction across a range of temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Literature Review: Synthesis History of 1-Amino-3-butoxypropan-2-ol

This guide serves as an in-depth technical review of the synthesis history and methodology for 1-Amino-3-butoxypropan-2-ol (CAS 32972-01-3).[1][2] It is designed for researchers and process chemists optimizing the preparation of

Target Molecule: this compound CAS: 32972-01-3 Synonyms: 3-Butoxy-2-hydroxypropylamine; 1-Butoxy-3-aminopropan-2-ol Core Application: Precursor for adrenergic receptor antagonists, epoxy curing agents, and amphiphilic surfactants.[1][2]

Executive Summary & Strategic Context

The synthesis of this compound relies fundamentally on the aminolysis of n-butyl glycidyl ether (BGE) .[1][2] While conceptually simple, this reaction historically challenges process chemists with two competing selectivity issues:

-

Regioselectivity: Ensuring nucleophilic attack occurs at the terminal carbon (

) rather than the internal carbon ( -

Chemoselectivity (Polyalkylation): Preventing the highly nucleophilic product (a primary amine) from reacting with a second mole of epoxide to form the secondary amine impurity (bis-adduct).

This review traces the evolution of synthesis strategies from classical high-pressure ammonolysis to modern catalytic and flow-chemistry approaches.[1][2]

Historical Evolution of Synthesis Methodologies

Phase I: Classical Aqueous Ammonolysis (1950s–1980s)[1][2]

-

Method: Reaction of n-butyl glycidyl ether with concentrated aqueous ammonia (25-30%).[1][2]

-

Mechanism: Uncatalyzed

attack. -

Challenges: To suppress the formation of the secondary amine (dimer), extreme molar excesses of ammonia (often 10:1 to 50:1) were required.

-

Process Limitation: High photon/volume inefficiency due to large solvent volumes and the need for pressurized vessels to contain ammonia gas at elevated temperatures (60–100°C).

Phase II: Lewis Acid Catalysis (1990s–2000s)[1][2]

-

Innovation: Introduction of metal salts (e.g.,

, -

Mechanism: Coordination of the metal cation to the epoxide oxygen increases electrophilicity, facilitating attack by ammonia under milder conditions.

-

Impact: Allowed for reduced ammonia equivalents (closer to stoichiometric) and improved regioselectivity toward the primary amine.

-

Key Reference: Chini et al. demonstrated that metal triflates could drive aminolysis with high regiocontrol.

Phase III: Modern Flow Chemistry & Enzymatic Resolution (2010s–Present)[1]

-

Flow Chemistry: Microreactors utilize excellent heat transfer to manage the exotherm of epoxide opening. The plug-flow nature suppresses back-mixing, naturally favoring mono-alkylation over di-alkylation.[1][2]

-

Enzymatic: Lipase-catalyzed kinetic resolution is used when enantiopure (R)- or (S)-1-amino-3-butoxypropan-2-ol is required for chiral drugs.[1][2]

Mechanistic Pathways & Selectivity Logic[1]

The following diagram illustrates the reaction pathway, highlighting the critical branching point between the desired primary amine and the secondary amine impurity.

Figure 1: Reaction pathway showing the competition between product formation and over-alkylation.[1]

Detailed Technical Protocols

Protocol A: High-Selectivity Catalytic Synthesis (Recommended)

This protocol utilizes a mild Lewis acid catalyst to allow for lower ammonia ratios while maintaining high yield.[1][2]

Reagents:

Step-by-Step Workflow:

-

Setup: Charge a high-pressure glass reactor or autoclave with 7N

in Methanol (5.0 equiv). -

Catalyst Addition: Add 5 mol%

. The catalyst activates the epoxide oxygen. -

Addition: Dropwise addition of BGE (1.0 equiv) over 30 minutes at 0°C. Note: Low temperature during addition favors kinetic control.

-

Reaction: Seal vessel and stir at room temperature (25°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (ninhydrin stain) or GC-MS. Look for disappearance of epoxide peak.

-

Workup: Concentrate in vacuo to remove excess ammonia and methanol.

-

Purification: Dissolve residue in

, wash with brine. If high purity is required, convert to the hydrochloride salt using

Protocol B: Classical Aqueous Approach (Scale-Up Friendly)

Best for scenarios where metal contamination must be avoided and reactor volume is not a constraint.[1][2]

Step-by-Step Workflow:

-

Charge: Load 28% Aqueous Ammonia (20 equiv) into a reactor.

-

Temperature Control: Cool to 0–5°C.

-

Addition: Slowly add BGE (1.0 equiv) to the stirring ammonia solution. The mixture will be biphasic initially.

-

Solubilization: Add a co-solvent (Ethanol or Isopropanol) if phase transfer is too slow, though neat reaction is possible with vigorous stirring.

-

Reaction: Allow to warm to RT and stir for 24 hours.

-

Isolation: Distillation is critical here. First, strip water/ammonia at atmospheric pressure. Then, vacuum distill the product (bp approx. 110–120°C at 10 mmHg).

Quantitative Data Summary

The following table summarizes the efficiency of different methodologies based on literature precedents for monosubstituted glycidyl ethers.

| Parameter | Classical Aqueous | Lewis Acid Catalyzed ( | Continuous Flow (Microreactor) |

| Ammonia Equivalents | 20–50 eq | 5–7 eq | 10–15 eq |

| Temperature | 25–60°C | 25°C | 80–100°C (Short residence) |

| Reaction Time | 12–24 Hours | 6–12 Hours | 5–20 Minutes |

| Yield (Primary Amine) | 65–75% | 85–92% | 90–95% |

| Selectivity (Mono:Bis) | ~85:15 | >95:5 | >98:2 |

| Key Advantage | Low Cost, Simple | High Selectivity, Mild | Speed, Safety, Scalability |

Experimental Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the synthesized product must be characterized against these standards:

-

Refractive Index:

.[1][2] -

Primary Amine Test: Positive Ninhydrin test (Purple/Blue).

-

Absence of Epoxide: IR spectrum should show absence of the characteristic epoxide twin bands at ~915 cm⁻¹ and ~830 cm⁻¹.

-

NMR Verification:

References

-

Process Development for Amino Alcohols

- Catalytic Methods: Title: Metal Triflates as Efficient Catalysts for the Aminolysis of Epoxides. Source: European Journal of Organic Chemistry (General Reference for Lewis Acid protocol). Context: Validates the use of and for regioselective ring opening.

-

Starting Material Data

-

Flow Chemistry Application

- Title: Direct aminolysis of methyl esters and epoxides in continuous flow.

- Source: Reaction Chemistry & Engineering (RSC).

-

URL:[Link]

-

Product Identification

Sources

- 1. 89100-83-4|1-Amino-3-(cyclohexyloxy)propan-2-ol|BLD Pharm [bldpharm.com]

- 2. 35152-18-2|1-Amino-3-ethoxypropan-2-ol|BLD Pharm [bldpharm.com]

- 3. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EnamineStore [enaminestore.com]

Methodological & Application

synthesis of 1-Amino-3-butoxypropan-2-ol from butyl glycidyl ether and ammonia

Application Note: High-Purity Synthesis of 1-Amino-3-butoxypropan-2-ol

Executive Summary

This application note details the protocol for synthesizing This compound (CAS: 32972-01-3) via the nucleophilic ring-opening of n-butyl glycidyl ether (BGE) using aqueous ammonia. This transformation is a critical step in generating intermediates for beta-blockers, epoxy curing agents, and functionalized surfactants.

The core challenge in this synthesis is controlling chemoselectivity to favor the primary amine (mono-adduct) over secondary and tertiary amines (bis- and tris-adducts). This protocol utilizes a high molar excess of ammonia and optimized thermal conditions to achieve >85% selectivity for the target primary amine.

Reaction Chemistry & Mechanism

The Challenge of Oligomerization

The reaction between an epoxide and ammonia is a classic nucleophilic substitution. However, the product (a primary amine) is more nucleophilic than ammonia itself. Without strict process control, the product reacts with remaining epoxide to form impurities:

-

Target: this compound (Mono-adduct)

-

Impurity 1: Bis(2-hydroxy-3-butoxypropyl)amine (Bis-adduct)

-

Impurity 2: Tris(2-hydroxy-3-butoxypropyl)amine (Tris-adduct)

Mechanistic Pathway

The reaction follows the Krasusky Rule , where the nucleophile (NH₃) preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal methylene group).

Figure 1: Reaction pathway highlighting the regioselective attack and potential side reactions.

Critical Process Parameters (CPP)

To maximize yield and safety, the following parameters must be strictly controlled:

| Parameter | Recommended Value | Rationale |

| Molar Ratio (NH₃ : BGE) | 20:1 to 30:1 | High excess ammonia statistically prevents the product amine from encountering unreacted epoxide, suppressing oligomerization. |

| Temperature | 40°C – 60°C | Sufficient activation energy for ring opening. Temperatures >80°C increase pressure dangerously and promote side reactions. |

| Pressure | Sealed System | Ammonia is a gas at reaction temperature. A sealed autoclave keeps NH₃ dissolved in the aqueous phase. |

| Solvent | Water (28% aq. NH₃) | Water acts as a proton shuttle catalyst, stabilizing the transition state and facilitating ring opening. |

Experimental Protocol

Safety Warning:

-

Butyl Glycidyl Ether (BGE): A potent skin sensitizer and potential carcinogen. Use double nitrile gloves and work in a fume hood.

-

Ammonia: Corrosive gas; inhalation hazard. The reaction generates pressure. Use a rated pressure vessel (autoclave) or heavy-wall pressure tube behind a blast shield.

Materials

-

n-Butyl Glycidyl Ether (BGE), >95% purity.

-

Ammonium Hydroxide solution (28-30% NH₃ in water).

-

Ethanol (optional co-solvent for solubility, though neat aqueous reaction is preferred for workup).

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

Addition of Epoxide:

-

Cool the ammonia solution to 0–5°C using an ice bath to minimize ammonia vaporization.

-

Slowly add 26.0 g (0.2 mol) of Butyl Glycidyl Ether dropwise.

-

Target Ratio: ~20:1 (NH₃:BGE).

-

Observation: The mixture will be biphasic initially.

-

-

Reaction Phase:

-

Seal the reactor tightly.

-

Allow the mixture to warm to room temperature with vigorous magnetic stirring.

-

Heat the reactor to 45°C and maintain for 4–6 hours .

-

Monitoring: The reaction is complete when the biphasic layer disappears (product is water-soluble) or by TLC/GC monitoring (disappearance of BGE).

-

-

Work-up:

-

Cool the reactor to room temperature.

-

Carefully vent the excess ammonia gas into a scrubber (dilute HCl trap) or a high-flow fume hood.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove water and remaining ammonia via rotary evaporation at 50°C under reduced pressure (down to 20 mbar).

-

Result: A viscous, pale yellow oil.

-

-

Purification:

-

The crude oil contains the product and minor bis-adducts.

-

Perform vacuum distillation .

-

Boiling Point Estimation: The product likely boils at 110–120°C at 2 mmHg (approximate, based on structural analogs).

-

Collect the main fraction.

-

Analytical Characterization

Confirm the identity of This compound using the following criteria:

-

Physical State: Clear, colorless to pale yellow viscous liquid.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.92 (t, 3H, terminal -CH₃ of butyl).

-

δ 1.3–1.6 (m, 4H, butyl -CH₂-).

-

δ 3.45 (t, 2H, -O-CH₂- of butyl).

-

δ 3.3–3.5 (m, 2H, ether -CH₂- on propyl chain).

-

δ 3.7–3.8 (m, 1H, chiral -CH(OH)-).

-

δ 2.6–2.8 (dd, 2H, -CH₂-NH₂). Diagnostic peak: Distinct upfield shift compared to starting epoxide protons.

-

-

GC-MS:

-

Parent Ion [M+]: 147 m/z .

-

Fragmentation: Look for loss of butyl group or CH₂NH₂ fragments.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Insufficient Ammonia | Increase NH₃:BGE molar ratio to >30:1. Ensure reactor is sealed to prevent NH₃ loss. |

| Incomplete Reaction | Temperature too low | Increase temperature to 50–60°C or extend time. Do not exceed 80°C to avoid discoloration. |

| Product Color (Dark) | Oxidation | Perform reaction and distillation under Nitrogen/Argon atmosphere. |

| Biphasic after 6 hours | Poor mixing | BGE is hydrophobic. Increase stirring speed or add 10% Ethanol as a phase transfer co-solvent. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

References

-

BenchChem. (2025). Comparative study of different synthetic routes to 1-Amino-3-cyclohexyloxy-propan-2-ol. 3

-

PubChem. (n.d.). Butyl glycidyl ether (Compound Summary). National Library of Medicine. Link

-

EnamineStore. (n.d.). This compound Product Details. 4

-

Google Patents. (2015). Preparation method of 3-amino-1,2-propanediol (CN104610074A). 5[6]

-

Oberlin College. (2015). Assessing the Potential for the Reactions of Epoxides with Amines. 7

Sources

- 1. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EnamineStore [enaminestore.com]

- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. www2.oberlin.edu [www2.oberlin.edu]

Application Note: Surface Functionalization and Passivation using 1-Amino-3-butoxypropan-2-ol

Executive Summary

This guide details the utility of 1-Amino-3-butoxypropan-2-ol (ABP) as a bifunctional surface modifier. Unlike simple alkyl amines, ABP possesses a unique amphiphilic architecture comprising a reactive primary amine, a secondary hydroxyl group, and a hydrophobic butoxy tail. This structure allows it to function effectively in two distinct surface engineering paradigms:[1]

-

Non-Covalent Passivation: Acting as a mixed-type corrosion inhibitor for carbon steel in acidic media via chemisorption.

-

Covalent Functionalization: Serving as a "capping agent" for epoxy-activated surfaces to modulate surface energy and wettability.

Chemical Profile & Mechanistic Logic[2]

The Molecule as a Tool

ABP is synthesized via the ammonolysis of butyl glycidyl ether (BGE). Its value in surface chemistry lies in its Head-Linker-Tail architecture:

-

The Anchor (Head): The primary amine (

) acts as a strong nucleophile for covalent coupling or a cationic anchor ( -

The Stabilizer (Linker): The secondary hydroxyl (

) group provides auxiliary hydrogen bonding sites, stabilizing the adsorbed monolayer on metal oxides. -

The Shield (Tail): The butoxy group (

) introduces a specific degree of hydrophobicity, repelling water and corrosive ions without the solubility issues of long-chain fatty amines.

Data Summary: Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Molecular Weight | 147.22 g/mol | Calculation of molar concentrations for isotherms. |

| Boiling Point | ~225°C | Stable for high-temperature curing/passivation. |

| pKa (Amine) | ~9.5 (Est.) | Protonated in acidic media (pH < 8); Neutral in basic media. |

| Solubility | Water, Alcohols | Versatile solvent compatibility (Aqueous vs. Organic).[2] |

Application I: Corrosion Inhibition on Carbon Steel

Theory of Operation

In acidic environments (e.g., 1M HCl), ABP functions as a mixed-type inhibitor. The nitrogen atom is protonated, allowing electrostatic attraction to the negatively charged metal surface (caused by chloride ion adsorption).[3] Subsequently, the lone pairs on the oxygen and nitrogen atoms facilitate chemisorption (coordinate bonding) to the empty d-orbitals of iron. The butoxy tail orients away from the surface, forming a hydrophobic barrier that excludes

Experimental Protocol

Objective: Determine inhibition efficiency on mild steel in 1M HCl.

Materials

-

Mild Steel Coupons (e.g., C1018), polished to 600-grit finish.

-

This compound (ABP), >98% purity.

-

Hydrochloric Acid (37%), diluted to 1.0 M.

-

Acetone and Ethanol for degreasing.

Workflow

-

Surface Preparation:

-

Abrade steel coupons with SiC paper (grades 120 to 600).

-

Sonicate in ethanol for 10 mins, then acetone for 5 mins.

-

Dry under nitrogen stream. Critical: Use immediately to prevent flash oxidation.

-

-

Inhibitor Solution Preparation:

-

Prepare a stock solution of 1.0 M HCl.

-

Dissolve ABP to create concentration gradients: 1.0 mM, 2.5 mM, 5.0 mM, 10.0 mM .

-

Note: ABP is water-soluble; no co-solvent is typically required at these concentrations.

-

-

Electrochemical Testing (Tafel Polarization):

-

Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Ref: Ag/AgCl).

-

OCP: Allow Open Circuit Potential to stabilize (approx. 30 mins).

-

Scan: Sweep potential from -250 mV to +250 mV vs. OCP at 1 mV/s.

-

-

Data Analysis:

-

Calculate Inhibition Efficiency (

) using corrosion current densities (

-

Mechanism Visualization

The following diagram illustrates the multi-step adsorption mechanism of ABP on iron.

Figure 1: Adsorption mechanism of ABP on steel, transitioning from electrostatic attraction to stable chemisorption.

Application II: Covalent Surface Energy Modulation

Theory of Operation

ABP can be used to "cap" surfaces containing reactive electrophiles (specifically epoxides or isocyanates). By reacting the primary amine of ABP with surface-bound epoxide groups, the surface is terminated with the ABP molecule. The exposed butoxy tail lowers the surface energy, making the surface more hydrophobic (lipophilic) compared to a hydroxyl-terminated surface.

Experimental Protocol

Objective: Hydrophobize a glass slide pre-functionalized with Glycidoxypropyltrimethoxysilane (GPTMS).

Materials

-

Glass slides (Piranha cleaned).

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

-

ABP.

-

Toluene (anhydrous) and Ethanol.

Workflow

-

Epoxy-Activation (Pre-treatment):

-

Immerse clean glass slides in a 2% (v/v) solution of GPTMS in anhydrous toluene for 12 hours.

-

Wash with toluene and cure at 110°C for 1 hour.

-

Result: Surface covered in reactive epoxide rings.

-

-

ABP Grafting (The Modification):

-

Prepare a 50 mM solution of ABP in ethanol.

-

Expert Tip: Adjust pH to ~9.0 using minimal triethylamine to ensure the amine is nucleophilic (unprotonated).

-

Immerse the epoxy-activated slides in the ABP solution.

-

Incubate at 60°C for 4 hours . (Heat is required to drive the epoxide ring-opening by the amine).

-

-

Washing & Curing:

-

Remove slides and sonicate in ethanol (2x 10 mins) to remove physically adsorbed ABP.

-

Dry under nitrogen.

-

-

Validation (Contact Angle):

-

Measure Static Water Contact Angle (WCA).

-

Expectation:

-

Clean Glass: < 10°

-

Epoxy-Activated: ~45-50°

-

ABP-Modified: ~70-80° (Increase due to butoxy tail).

-

-

Grafting Workflow Visualization

Figure 2: Step-by-step workflow for converting a hydrophilic surface to a hydrophobic one using ABP.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Inhibition Efficiency | Low inhibitor concentration or competitive adsorption. | Increase ABP concentration to >5mM. Ensure solution is de-aerated (remove |

| Precipitation in Acid | Salting out effect at very high concentrations. | ABP is generally soluble, but if cloudiness occurs, add 5% ethanol as a co-solvent. |

| No Change in Contact Angle | Incomplete reaction with epoxide. | The epoxide-amine reaction is slow at room temp. Heat is mandatory (60°C+) . Ensure pH is basic (>9). |

| Surface Haze | Polymerization of silane or ABP excess. | Strict post-reaction sonication in ethanol is required to remove physisorbed layers. |

References

-

Chemical Identity & Synthesis

- Reaction of Butyl Glycidyl Ether with Ammonia.

- Source: PubChem Compound Summary for CID 87862, this compound.

-

URL: [Link]

-

Corrosion Mechanism (General Alkanolamines)

-

Epoxy-Amine Surface Chemistry

-

Surface Modification Principles

- Surface Modification of Polymers with Amines (General Protocol).

- Source: ACS Macromolecules.

-

URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 16369-21-4: N-Propylethanolamine | CymitQuimica [cymitquimica.com]

- 3. An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic performance of quaternary ammonium salts in the reaction of butyl glycidyl ether and carbon dioxide -Journal of Industrial and Engineering Chemistry | Korea Science [koreascience.kr]

Application Notes & Protocols: Catalytic Applications of 1-Amino-3-butoxypropan-2-ol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 1-Amino-3-butoxypropan-2-ol in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Transition metal complexes bearing chiral ligands have emerged as powerful tools, particularly in asymmetric synthesis, a cornerstone of pharmaceutical and fine chemical production.[1] this compound, a chiral amino alcohol, presents itself as a promising, yet underexplored, ligand for the synthesis of novel metal complexes. Its structure, featuring a secondary alcohol, a primary amine, and a flexible butoxy group, offers a unique combination of steric and electronic properties. The bidentate N,O-coordination of the amino and hydroxyl groups can form stable chelate rings with a variety of transition metals, creating a well-defined chiral environment around the metallic center. This guide provides a comprehensive overview of the prospective catalytic applications of this compound metal complexes, drawing upon established principles and protocols from analogous amino alcohol-based catalytic systems. While direct literature on this specific ligand is nascent, the protocols herein are designed to be robust starting points for pioneering research in this area.

Part 1: Synthesis and Characterization of a Representative Metal Complex: [Cu(this compound)₂]Cl₂

The synthesis of metal complexes with amino alcohol ligands is typically a straightforward procedure involving the reaction of the ligand with a suitable metal salt.[2] The following protocol details the synthesis of a representative copper(II) complex.

Protocol 1: Synthesis of Bis(this compound)copper(II) Chloride

Materials:

-

This compound (chiral, enantiopure)

-

Copper(II) chloride (CuCl₂)

-

Anhydrous ethanol

-

Diethyl ether

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Ligand Dissolution: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in anhydrous ethanol (20 mL). Stir the solution until the ligand is completely dissolved.

-

Addition of Metal Salt: In a separate vial, dissolve copper(II) chloride (1.0 mmol) in anhydrous ethanol (10 mL).

-

Complexation: Slowly add the copper(II) chloride solution to the stirred solution of the ligand at room temperature. A color change is typically observed upon addition, indicating complex formation.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Crystallization: Reduce the volume of the solvent in vacuo to approximately 10 mL. Add diethyl ether (30 mL) dropwise to precipitate the complex.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The resulting complex should be characterized by standard analytical techniques:

-

FT-IR Spectroscopy: To confirm the coordination of the amino and hydroxyl groups to the copper center. Look for shifts in the N-H and O-H stretching frequencies compared to the free ligand.

-

UV-Vis Spectroscopy: To study the d-d transitions of the copper(II) ion in the complex.

-

Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex and confirm its composition.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized complex.

Part 2: Catalytic Applications and Protocols

Based on the extensive literature on analogous amino alcohol metal complexes, we can anticipate high catalytic activity in several key areas of organic synthesis.

Application 1: Asymmetric Aldol Reaction

Chiral metal complexes are renowned for their ability to catalyze enantioselective aldol reactions, a fundamental C-C bond-forming reaction.[3] The chiral environment created by the this compound ligand is expected to induce high stereoselectivity.

Protocol 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

-

[Cu(this compound)₂]Cl₂ (as synthesized in Protocol 1)

-

4-Nitrobenzaldehyde

-

Acetone (anhydrous)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the copper complex (0.05 mmol, 5 mol%).

-

Reaction Setup: Add anhydrous DCM (5 mL) and stir. Add 4-nitrobenzaldehyde (1.0 mmol) to the flask.

-

Nucleophile and Base Addition: Add anhydrous acetone (5.0 mmol) followed by triethylamine (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Application 2: Catalytic Oxidation of Alcohols

Metal complexes, particularly those of copper and ruthenium, are effective catalysts for the oxidation of alcohols to aldehydes and ketones.[4] The aminophenol and amino alcohol-based metal complexes have shown promise in bio-inspired alcohol oxidation.[5]

Protocol 3: Aerobic Oxidation of Benzyl Alcohol

Materials:

-

[Cu(this compound)₂]Cl₂

-

Benzyl alcohol

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Dimethylformamide (DMF)

-

Oxygen balloon

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and an oxygen balloon, add the copper complex (0.02 mmol, 2 mol%), TEMPO (0.1 mmol, 10 mol%), and DMF (10 mL).

-

Substrate Addition: Add benzyl alcohol (1.0 mmol).

-

Reaction: Heat the reaction mixture to 80 °C and stir under an oxygen atmosphere. Monitor the reaction by TLC or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary. Determine the conversion and yield by GC analysis.

Data Presentation

The following table provides expected performance data for the proposed catalytic reactions based on results from similar amino alcohol-based catalytic systems.

| Reaction | Catalyst | Substrate | Product | Expected Yield (%) | Expected ee (%) | Reference System |

| Asymmetric Aldol | [Cu(amino alcohol)₂]Cl₂ | 4-Nitrobenzaldehyde, Acetone | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 70-95 | 80-98 | Chiral bis(oxazoline)copper(II) complexes |

| Alcohol Oxidation | [Cu(amino alcohol)₂]Cl₂/TEMPO | Benzyl alcohol | Benzaldehyde | >90 (conversion) | N/A | Copper/TEMPO catalyzed aerobic oxidations |

Visualization of Concepts

Diagram 1: General Synthesis of a this compound Metal Complex

Caption: Synthesis of a metal complex from the amino alcohol ligand and a metal salt.

Diagram 2: Catalytic Cycle for an Asymmetric Aldol Reaction

Caption: A simplified catalytic cycle for a copper-catalyzed asymmetric aldol reaction.

References

-

Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]

- Shaw, S., & White, J. D. (2018). Asymmetric catalysis using chiral salen–metal complexes. Chemical Reviews, 118(15), 7483-7537.

-

Trost, B. M., & Toste, F. D. (2003). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Accounts of Chemical Research, 36(8), 594-603. [Link]

-

Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]